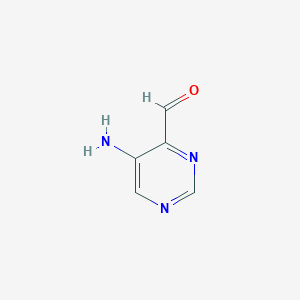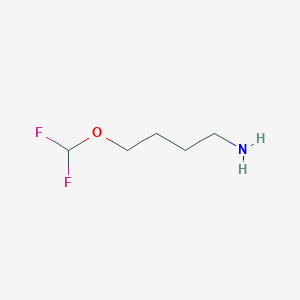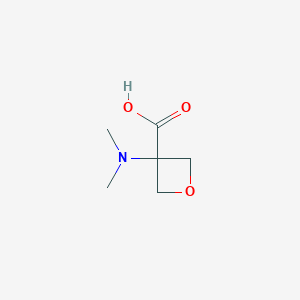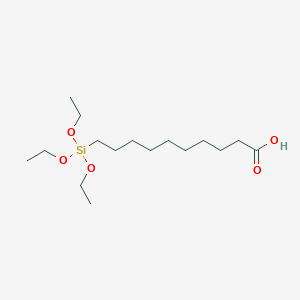
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide (BDTD) is a chemical compound with a molecular formula of C9H12N4OS4. It is a colorless solid that is soluble in water, alcohol, and ether. It is used in a wide range of applications, including as a corrosion inhibitor, a surfactant, and a catalyst. It is also used in the synthesis of other chemicals, such as dyes, pharmaceuticals, and agrochemicals. In addition, it has been used in the synthesis of polymers, which is a process that involves the joining of two or more molecules to form a larger molecule.
科学的研究の応用
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide has been used in a number of scientific research applications, including as a corrosion inhibitor, a surfactant, and a catalyst. It has also been used in the synthesis of other chemicals, such as dyes, pharmaceuticals, and agrochemicals. In addition, it has been used in the synthesis of polymers, which is a process that involves the joining of two or more molecules to form a larger molecule. Furthermore, it has been used in the study of the structure and properties of proteins and other biomolecules.
作用機序
The mechanism of action of Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide is not fully understood. However, it is believed to act as a corrosion inhibitor by forming a protective layer on the surface of metals. This layer is believed to prevent the metal from being oxidized and corroded. In addition, it is believed to act as a surfactant by reducing the surface tension of water and other liquids, which helps to disperse them more easily. Finally, it is believed to act as a catalyst by increasing the rate of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide are not well understood. However, it is believed that it may have some toxic effects, such as irritation of the skin and eyes, and respiratory irritation. In addition, it may have some positive effects, such as reducing the formation of biofilms, which can cause infections and other health problems.
実験室実験の利点と制限
The advantages of using Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide in laboratory experiments include its low cost and its wide range of applications. Furthermore, it is relatively easy to synthesize and use in laboratory experiments. However, there are some limitations to its use, such as its potential toxicity and its limited solubility in water.
将来の方向性
Future research on Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide could focus on its use as a corrosion inhibitor, surfactant, and catalyst. In addition, research could focus on its potential toxicity and its solubility in various solvents. Furthermore, research could focus on its potential applications in the synthesis of other chemicals, such as dyes, pharmaceuticals, and agrochemicals. Finally, research could focus on its potential use in the study of the structure and properties of proteins and other biomolecules.
合成法
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide is synthesized through a two-step process. The first step is the preparation of the starting material, which is a compound known as 3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl chloride (DMPC). This is prepared by reacting 3,5-dimethylpyrazole with thionyl chloride. The second step involves the reaction of DMPC with disulfide to form Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide. This reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane.
特性
IUPAC Name |
(3,5-dimethylpyrazole-1-carbothioyl)sulfanyl 3,5-dimethylpyrazole-1-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S4/c1-7-5-9(3)15(13-7)11(17)19-20-12(18)16-10(4)6-8(2)14-16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMLLTYNEZOMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=S)SSC(=S)N2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)







![[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride](/img/structure/B6359534.png)

